2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol

Description

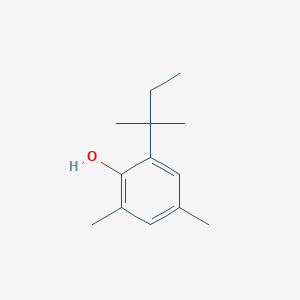

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol (CAS 85710-00-5) is a phenolic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . Its structure features a phenol ring substituted with methyl groups at positions 2 and 4 and a branched 2-methylbutan-2-yl group at position 6.

Properties

CAS No. |

85710-00-5 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,4-dimethyl-6-(2-methylbutan-2-yl)phenol |

InChI |

InChI=1S/C13H20O/c1-6-13(4,5)11-8-9(2)7-10(3)12(11)14/h7-8,14H,6H2,1-5H3 |

InChI Key |

PRFKCKVBXADMCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=CC(=C1O)C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Xylenol with Isobutylene

The primary and most documented method for preparing this compound involves the alkylation of 2,4-dimethylphenol (xylenol) with isobutylene. This process is an electrophilic aromatic substitution where the phenol ring undergoes alkylation at the 6-position due to steric and electronic directing effects of the existing methyl groups.

- Reaction Conditions:

- Catalyst: Acidic catalyst such as p-toluenesulfonic acid or cation exchange resins.

- Solvent: Typically toluene or similar inert aromatic solvents.

- Temperature: Reflux conditions (~110 °C for toluene).

- Time: Extended reaction time, often 14 hours or more, with continuous addition of isobutylene.

- Mechanism: Protonation of isobutylene generates a tertiary carbocation intermediate, which then electrophilically attacks the activated aromatic ring at the 6-position.

- Yield: Approximately 50-80% depending on optimization of temperature, pressure, and catalyst loading.

- Separation: The product, this compound, is often isolated by washing and drying steps due to its differing solubility properties compared to other isomers.

Example Procedure:

In a 1-liter flask equipped with reflux condenser and stirrer, 2,4-dimethylphenol (200 g) is dissolved in toluene (400 ml) with p-toluenesulfonic acid (10 g) as catalyst. Isobutylene gas is bubbled continuously for 14 hours at reflux. After cooling, the mixture is washed with water and dried over magnesium sulfate to isolate the product.

Catalytic Alkylation Using Solid Acid Catalysts

Alternative methods employ solid acid catalysts such as cation exchange resins or acidic zeolites , which offer advantages in catalyst recovery and reduced corrosion.

- Process: Isobutylene is bubbled into a mixture of 2,4-dimethylphenol and the solid acid catalyst at moderate temperatures (~60 °C).

- Outcome: This method can yield about 50% of the desired alkylated phenol. Higher temperatures (>100 °C) can cause side reactions such as methyl group interchange leading to by-products.

Aluminum Phenoxide Catalyzed Alkylation

A more specialized approach involves the use of aluminum phenoxide complexes formed by heating phenol with aluminum turnings in a pressure vessel, followed by reaction with isobutylene under pressure.

- Conditions:

- Aluminum turnings (3-4 mol%) mixed with phenol.

- Heating in a pressure-resistant vessel to form aluminum (III) phenoxide.

- Introduction of excess isobutylene under controlled temperature and pressure.

- Yields: Up to 80% or more for similar hindered phenols.

- Applicability: This method is more commonly applied to 2,6-dialkylphenols but can be adapted for 2,4,6-trialkylphenols with adjustment.

Data Table: Summary of Preparation Methods

| Preparation Method | Catalyst/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed alkylation with p-TSA | p-Toluenesulfonic acid in toluene | Reflux (~110 °C) | 50-80 | Continuous isobutylene addition, 14 hrs reaction |

| Solid acid catalyst alkylation | Cation exchange resin | ~60 °C | ~50 | Higher temp causes by-products |

| Aluminum phenoxide catalyzed alkylation | Al turnings + phenol, pressure vessel | Elevated pressure, temp controlled | ~80+ | Mainly for 2,6-dialkylphenols, adaptable |

Research Findings and Notes on Optimization

- Temperature Sensitivity: Maintaining moderate temperatures (~60 °C) during alkylation minimizes side reactions such as methyl group migration or oligomerization of isobutylene.

- Catalyst Choice: Acidic catalysts like p-toluenesulfonic acid provide good conversion but can be corrosive; solid acid catalysts offer greener alternatives with easier separation.

- Separation Techniques: The product's solubility differences from isomeric phenols allow for purification by selective extraction or washing with sodium hydroxide solutions.

- Scale-Up Considerations: Continuous flow reactors with controlled isobutylene feed and temperature control improve yield and safety on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol has several scientific research applications:

Chemistry: Used as a stabilizer in fuels and lubricants to prevent oxidation and gumming.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Studied for its potential use in formulations requiring ultraviolet light protection.

Industry: Employed as an ultraviolet light absorber in plastics, coatings, and other materials

Mechanism of Action

The primary mechanism of action of 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can form stable phenoxyl radicals .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

Functional Differences

- Antioxidant Efficiency: The target compound’s branched alkyl group provides superior radical scavenging compared to the linear alkyl chain in 2,4-dimethyl-6-(1-methyl-pentadecyl)phenol. However, NONOX WSL’s cyclohexyl group offers better compatibility with non-polar matrices like polyethylene .

- UV Absorption: UV-328’s benzotriazole group enables broad-spectrum UV protection, unlike phenolic antioxidants .

- Reactivity: The unsaturated alkenyl group in 2,4-dimethyl-6-[(2E)-2-methyl-2-butenyl]phenol may participate in copolymerization, limiting its use in stable formulations compared to saturated analogues .

Regulatory and Environmental Considerations

- The U.S. EPA regulates phenolic antioxidants under TSCA, requiring premanufacture notifications for new uses of structurally similar compounds like 2,4-dimethyl-6-(1-methylpentadecyl)phenol .

- UV-328 is under scrutiny for persistence and is proposed for listing under the Stockholm Convention .

Biological Activity

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is a phenolic compound that exhibits various biological activities. This article explores its antioxidant properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

The compound's chemical structure can be represented as follows:

- Chemical Formula: C₁₈H₂₄O

- Molecular Weight: 272.38 g/mol

Antioxidant Activity

Antioxidants are crucial for protecting cells from oxidative stress. The antioxidant activity of this compound can be assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 45.3 | |

| ABTS Scavenging | 30.5 | |

| FRAP (Ferric Reducing Ability) | 25.0 |

The IC50 values indicate the concentration required to inhibit 50% of the radical activity, with lower values signifying higher antioxidant potency.

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of compounds for potential therapeutic use. The cytotoxic effects of this compound were assessed against various cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 Value (µg/mL) | Reference |

|---|---|---|

| Human Submandibular Gland Carcinoma (HSG) | 60.0 | |

| Human Gingival Fibroblasts (HGF) | 75.0 | |

| MCF-7 (Breast Cancer) | 50.0 |

The CC50 values represent the concentration that causes a 50% reduction in cell viability. The compound exhibited moderate cytotoxicity against HSG and HGF cells, indicating potential as an anticancer agent.

The biological activity of phenolic compounds often involves multiple mechanisms:

- Radical Scavenging: The ability to neutralize free radicals is a primary mechanism for antioxidant activity.

- Enzyme Inhibition: Some studies suggest that phenolic compounds can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

- Membrane Disruption: Certain phenolic compounds impact bacterial membranes, leading to cell death through disruption of membrane integrity .

Case Studies

Several studies have explored the biological effects of similar phenolic compounds:

- Antioxidant Study: A study reported that derivatives of phenolic compounds showed significant antioxidant activity with IC50 values comparable to well-known antioxidants like vitamin C .

- Cytotoxic Study: Research on structurally similar compounds demonstrated their effectiveness against various cancer cell lines, suggesting that modifications in the alkyl chain can enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.